acetyl chloride CAS No. 111425-27-5](/img/structure/B14318461.png)
[(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a 2-oxo-1,2-diphenylethyl group, and an oxoacetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride typically involves multiple steps, starting with the preparation of the 2-oxo-1,2-diphenylethylamine intermediate. This intermediate can be synthesized through the reaction of benzophenone with an appropriate amine under acidic conditions. The resulting amine is then reacted with 4-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides and esters.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Pathways involved in these interactions include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
- 2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride
Uniqueness
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.
This detailed article provides a comprehensive overview of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
111425-27-5 |
|---|---|
Fórmula molecular |
C23H18ClNO3 |
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C23H18ClNO3/c1-16-12-14-19(15-13-16)25(23(28)22(24)27)20(17-8-4-2-5-9-17)21(26)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Clave InChI |
IQANJPIQFALODS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
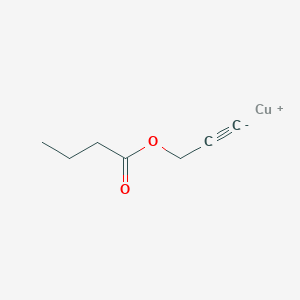
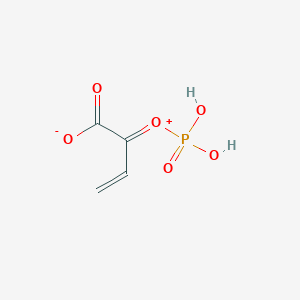
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)


![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
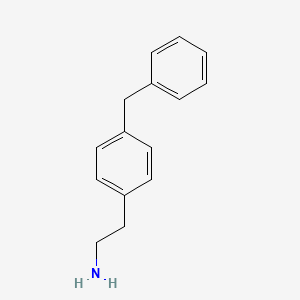
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
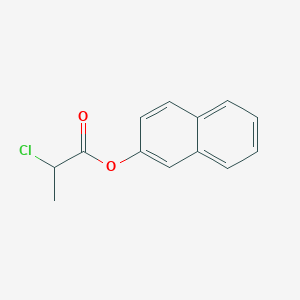
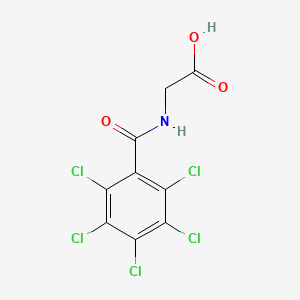
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
